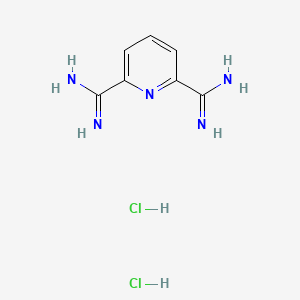

Pyridine-2,6-dicarboximidamide;dihydrochloride

Description

Pyridine-2,6-dicarboximidamide dihydrochloride (CAS: 1394382-56-9; molecular formula: C₇H₁₁Cl₂N₅) is a heterocyclic compound featuring two carboximidamide groups at the 2- and 6-positions of a pyridine ring, with two hydrochloride counterions. This structure confers strong chelating properties, making it valuable in coordination chemistry and catalysis . It typically appears as a powder or crystalline solid, with enhanced solubility in aqueous media due to its dihydrochloride form . The compound is utilized in cross-electrophile coupling reactions, where it acts as a ligand for transition metals like nickel, facilitating C–C bond formation .

Properties

IUPAC Name |

pyridine-2,6-dicarboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5.2ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;/h1-3H,(H3,8,9)(H3,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMVDWSPWFNTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394382-56-9 | |

| Record name | pyridine-2,6-dicarboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Aqueous or organic solvents such as ethanol or methanol.

Catalysts: Not typically required for the basic synthesis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or continuous flow reactors: To ensure consistent product quality.

Purification steps: Including recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes several types of chemical reactions, including:

Substitution reactions: Particularly in the presence of nickel catalysts.

Coordination reactions: With transition metals such as nickel and copper.

Common Reagents and Conditions

Nickel catalysts: Used in cross-coupling reactions.

Alkyl halides: Serve as reactants in substitution reactions.

Solvents: Organic solvents like ethanol or methanol are commonly used.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and complex metal-ligand coordination compounds .

Scientific Research Applications

Pyridine-2,6-dicarboximidamide;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride primarily involves its role as a ligand in coordination chemistry. It binds to metal centers, such as nickel, through its nitrogen atoms, facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are typically related to cross-coupling and coordination reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2,6-dicarboxamide

- Structure : Replaces the amidine (-C(=NH)NH₂) groups of Pyridine-2,6-dicarboximidamide with amide (-CONH₂) groups.

- Applications :

- Supramolecular Chemistry : Forms stable coordination complexes with metals (Cu, Co, Fe) and anions, enabling applications in sensors and functional materials .

- Biological Activity : Demonstrates antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, comparable to reference antibiotics like ampicillin .

- Key Differences : The amide groups reduce basicity and metal-binding strength compared to the amidine groups in Pyridine-2,6-dicarboximidamide, limiting its utility in reactions requiring strong Lewis basicity .

N²,N⁶-Dicyanopyridine-2,6-bis(carboximidamide) (PyBCamCN)

- Structure: Features cyano (-CN) substitutions on the amidine groups.

- Applications: Catalysis: Used in nickel-catalyzed reductive cross-electrophile couplings.

- Key Differences : Reduced solubility in polar solvents compared to the dihydrochloride form of Pyridine-2,6-dicarboximidamide, which may limit its use in aqueous systems .

Pyridine-2,6-dicarboxamide Sulfonamide Derivatives

- Structure : Incorporates sulfonamide (-SO₂NH₂) groups on the pyridine core.

- Applications :

- Key Differences : The sulfonamide moiety introduces strong hydrogen-bonding capacity, enhancing target specificity but reducing metal-chelation utility compared to Pyridine-2,6-dicarboximidamide .

Functional Comparison in Catalysis

Pyridine-2,6-dicarboximidamide dihydrochloride is distinguished by its role in nickel-catalyzed cross-electrophile couplings (e.g., coupling aryl and alkyl halides) . Comparative ligand performance is summarized below:

| Ligand | Reaction Yield (%) | Selectivity | Solubility in Polar Solvents |

|---|---|---|---|

| Pyridine-2,6-dicarboximidamide·HCl | 65–85 | High | Excellent |

| 4,4'-Di-tert-butyl-2,2'-bipyridyl | 50–70 | Moderate | Moderate |

| 2,2'-Biimidazole | 40–60 | Low | Poor |

Key Insight : The amidine groups in Pyridine-2,6-dicarboximidamide·HCl provide stronger π-backbonding with nickel, improving catalytic efficiency and enabling reactions under milder conditions compared to bipyridyl or biimidazole ligands .

Physicochemical Properties

| Property | Pyridine-2,6-dicarboximidamide·HCl | Pyridine-2,6-dicarboxamide | PyBCamCN |

|---|---|---|---|

| Molecular Weight | 236.10 g/mol | 179.17 g/mol | 227.23 g/mol |

| Solubility (H₂O) | High | Low | Very low |

| pKa (Amidine/Amide) | ~10–12 (amidine) | ~15–17 (amide) | ~8–10 (cyano-amidine) |

Implications: The dihydrochloride form enhances aqueous solubility, favoring biomedical or solution-phase catalytic applications, whereas neutral analogs like PyBCamCN are better suited for non-polar systems .

Biological Activity

Pyridine-2,6-dicarboximidamide; dihydrochloride (also known as PDCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pyridine-2,6-dicarboximidamide is characterized by its pyridine ring substituted with two carboximidamide groups at positions 2 and 6. Its molecular formula is with a molar mass of approximately 236.10 g/mol. The compound appears as a powder or crystalline solid .

1. Antimicrobial Properties

Research has demonstrated that derivatives of pyridine-2,6-dicarboximidamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown that these compounds can inhibit the proliferation of various pathogens, comparable to standard antibiotics such as streptomycin and ciprofloxacin .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 20 |

2. Neuroprotective Effects

In neuroprotection studies involving SH-SY5Y cells, PDCA has shown the ability to protect against neurotoxic effects induced by amyloid-beta peptide and hydrogen peroxide. This suggests potential applications in treating neurodegenerative diseases .

3. Anticancer Activity

The compound has been investigated for its ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. Studies indicate that PDCA derivatives may serve as effective agents in senescence-mediated anticancer therapies .

The biological activities of pyridine-2,6-dicarboximidamide are largely attributed to its structural features:

- Metal Coordination : PDCA acts as a tridentate ligand, coordinating with various metal ions, which enhances its biological efficacy. The binding affinity and stability of these complexes are critical for their activity in biological systems.

- Cell Cycle Arrest : Some studies have indicated that PDCA derivatives can induce cell cycle arrest in the G2/M phase in cancer cell lines, highlighting a potential mechanism for their antiproliferative effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of PDCA against clinical isolates of resistant bacteria. Results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as novel therapeutic agents in combating antibiotic resistance.

Case Study 2: Neuroprotection

In a controlled experiment using SH-SY5Y neuroblastoma cells, PDCA was shown to significantly reduce cell death induced by oxidative stress. The study concluded that the compound's neuroprotective effects could be leveraged for developing treatments for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridine-2,6-dicarboximidamide dihydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves functionalizing pyridine derivatives with amidine groups followed by hydrochlorination. For example, intermediates like pyridine-2,6-dicarbonitrile can be converted to the dicarboximidamide via amidoxime formation, followed by treatment with HCl gas to yield the dihydrochloride salt. Optimization includes controlling stoichiometry (e.g., HCl concentration) and reaction time to minimize byproducts. Catalytic methods, such as cobalt-mediated coupling reactions, may also enhance efficiency .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of amidine groups.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Pyridine-2,6-dicarboximidamide dihydrochloride?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and amidine groups (δ 2.5–3.5 ppm for NH) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>99%) and identifies impurities. Mobile phases often include acetonitrile/ammonium acetate buffers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHClN) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances water solubility via protonation of amidine groups, facilitating use in biological assays. Stability tests (e.g., pH 3–7 buffers at 25°C for 24 hours) show no degradation when stored at −20°C in desiccated form. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How does Pyridine-2,6-dicarboximidamide dihydrochloride function in cobalt-catalyzed cross-electrophile coupling reactions?

- Methodological Answer : The compound acts as a ligand in Co(II)/Zn catalytic systems, facilitating C–C bond formation between aryl and alkyl halides. Mechanistic studies (e.g., EPR spectroscopy) suggest coordination of the amidine nitrogen to cobalt, stabilizing intermediates during single-electron transfer steps. Reaction optimization includes varying ligand-to-cobalt ratios (1:1 to 2:1) and solvent polarity (DMF > THF) .

Q. What strategies resolve discrepancies in bioactivity data across studies involving Pyridine-2,6-dicarboximidamide dihydrochloride?

- Methodological Answer : Contradictions in enzyme inhibition or cellular assays often arise from:

- Purity Variability : Validate compound purity via HPLC and elemental analysis before assays .

- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS vs. Tris-HCl) to exclude aggregation artifacts .

- Control Experiments : Use structurally analogous compounds (e.g., pyridine-2-carboximidamide hydrochloride) to confirm target specificity .

Q. What computational approaches predict the binding interactions of Pyridine-2,6-dicarboximidamide dihydrochloride with biomolecular targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., LSD1). Focus on hydrogen bonding between amidine groups and catalytic residues (e.g., Lys661 in LSD1) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.